tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Overview
Description
Tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate is a synthetic organic compound with notable characteristics and various applications in scientific research. This compound features a dihydropyran ring substituted with a difluorophenyl group and a carbamate moiety, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available precursors such as 2,5-difluorobenzaldehyde and dihydropyran.
Step-by-Step Process
Formation of Intermediate: : The 2,5-difluorobenzaldehyde undergoes an aldol condensation reaction with a suitable donor molecule under basic conditions to form an intermediate.
Cyclization Reaction: : The intermediate then undergoes a cyclization reaction in the presence of an acid catalyst to form the dihydropyran ring.
Carbamoylation: : The dihydropyran derivative is treated with tert-butyl chloroformate and a base to introduce the carbamate group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production process may involve:
Optimization of reaction conditions for higher yield and purity.
Use of continuous flow reactors to enhance efficiency.
Implementation of robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of hydroxylated products.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydroxylated derivatives: from oxidation reactions.
Reduced alcohols: or amines from reduction reactions.
Substituted derivatives: at the aromatic ring through nucleophilic substitution.
Scientific Research Applications
In Chemistry
Synthesis of Complex Molecules: : Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: : Used as a ligand or catalyst in various organic reactions.
In Biology
Biological Probes: : Acts as a probe to study enzyme-substrate interactions.
Bioconjugation: : Employed in the modification of biomolecules for bioconjugation studies.
In Medicine
Drug Development: : Explored for its potential therapeutic effects and as a precursor in drug synthesis.
In Industry
Material Science: : Used in the development of advanced materials with specific properties.
Agriculture: : Investigated for potential use in agrochemical formulations.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The mechanism involves:
Binding to active sites of enzymes, inhibiting or modulating their activity.
Interaction with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((2R,3S)-2-phenyl-3,4-dihydro-2H-pyran-3-yl)carbamate: : Lacks the difluorophenyl group, resulting in different reactivity and applications.
tert-Butyl ((2R,3S)-2-(4-fluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate: : Contains a monofluorophenyl group, leading to variations in chemical properties.
Uniqueness
The presence of the difluorophenyl group in tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate imparts distinct electronic and steric effects, enhancing its reactivity and making it a valuable compound for various applications in scientific research and industry.
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Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPRJZWYJVTID-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CO[C@@H]1C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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